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L-homopropargylglycine

Microbial BONCAT E. coli Protein Synthesis Cytotoxicity Assay

L-Homopropargylglycine (HPG) outperforms AHA in plant BONCAT—delivers superior Arabidopsis labeling efficiency with markedly lower metabolic perturbation. Achieves 70–80% incorporation in both auxotrophic and prototrophic E. coli strains, surpassing AHA's ~50% in auxotrophs. Uniquely enables mitochondrial-specific nascent protein labeling when combined with cytosolic translation inhibitors. Validated for cytokine secretome enrichment directly from serum-containing epithelial culture media. ≥98% purity, ready for CuAAC click-chemistry workflows. Procure HPG for plant proteomics, mitochondrial translation studies, or inducible secretome profiling.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 98891-36-2
Cat. No. B1675233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-homopropargylglycine
CAS98891-36-2
SynonymsL- Homopropargylglycine (HPG) HCl salt
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC#CCCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1
InChIKeySCGJGNWMYSYORS-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Homopropargylglycine (HPG) 98891-36-2: A Methionine Surrogate for Bioorthogonal Click Chemistry and Nascent Protein Detection


L-Homopropargylglycine (HPG, CAS 98891-36-2) is a non-canonical amino acid (ncAA) and structural analog of L-methionine characterized by a terminal alkyne moiety [1]. This alkyne handle enables covalent conjugation to azide-bearing fluorophores or affinity tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click chemistry', providing a non-radioactive alternative to 35S-methionine for the detection and enrichment of nascent proteins . HPG is utilized across prokaryotic, plant, and mammalian systems for bioorthogonal non-canonical amino acid tagging (BONCAT) to spatiotemporally resolve actively translating proteomes [2][3].

Why L-Homopropargylglycine 98891-36-2 Cannot Be Substituted with Generic Methionine Analogs in BONCAT Workflows


L-Homopropargylglycine (HPG) and its primary analog L-azidohomoalanine (AHA) both serve as methionine surrogates for BONCAT, yet they exhibit profound, context-dependent differences in incorporation efficiency, toxicity profiles, and organism-specific compatibility that preclude generic substitution [1]. Experimental evidence demonstrates that HPG is significantly more toxic than AHA to Escherichia coli, inhibiting growth at sub-micromolar concentrations, whereas AHA is tolerated up to millimolar levels [2]. Conversely, in Arabidopsis, HPG demonstrates superior labeling efficiency and lower metabolic perturbation compared to AHA [3]. These divergent biological outcomes necessitate compound-specific optimization and procurement based on the precise experimental organism and objectives.

Quantitative Performance and Differential Evidence for L-Homopropargylglycine 98891-36-2 vs. Azidohomoalanine (AHA)


E. coli Toxicity Threshold: HPG Exhibits 25,000-Fold Greater Acute Toxicity Than AHA

In a direct head-to-head comparison assessing acute toxicity in E. coli, L-homopropargylglycine (HPG) completely inhibited bacterial growth at concentrations ranging from 5.6 to 90 μM, with a significant reduction in growth rate observed at concentrations exceeding 0.35 μM HPG relative to the untreated control. In stark contrast, L-azidohomoalanine (AHA) permitted robust E. coli growth at concentrations up to 9 mM, establishing a ≥25,000-fold difference in acute toxicity tolerance between the two methionine analogs [1].

Microbial BONCAT E. coli Protein Synthesis Cytotoxicity Assay

Recombinant Protein Expression in E. coli: HPG Achieves 70-80% Incorporation Consistency Across Strains

A comparative study evaluating the incorporation of three methionine analogs—photo-methionine (pMet), azidohomoalanine (Aha), and homopropargylglycine (Hpg)—into newly synthesized proteins in auxotrophic E. coli B834 and prototrophic E. coli BL-21 strains revealed distinct performance differences. Hpg achieved similarly high incorporation rates of 70–80% across both bacterial strains, demonstrating robust and strain-independent labeling efficiency. In contrast, Aha incorporation reached only approximately 50% in the auxotrophic strain after 26 hours and was accompanied by medium to low levels of target protein expression [1].

Recombinant Protein Expression E. coli B834 E. coli BL-21 Non-Canonical Amino Acid Incorporation

Plant BONCAT Efficiency: HPG Enables Superior Nascent Proteome Labeling in Arabidopsis vs. AHA

In a systematic evaluation of BONCAT applicability in Arabidopsis thaliana, homopropargylglycine (HPG) was demonstrated to tag nascent plant proteins more efficiently than azidohomoalanine (AHA). The study further revealed that AHA induces methionine metabolism dysregulation and exerts greater inhibition of cell growth rate compared to HPG, which likely constrains AHA incorporation at methionine sites. Peptide mass spectrometry confirmed HPG incorporation at methionine positions throughout protein amino acid sequences, validating its fidelity as a methionine surrogate in plant systems [1].

Plant Proteomics Arabidopsis thaliana BONCAT Nascent Protein Enrichment

Subcellular Compartment-Specific Labeling: HPG Enables Exclusive Mitochondrial Translation Monitoring via Mito-FUNCAT

L-homopropargylglycine (HPG) has been uniquely adapted for mitochondrial-specific fluorescent noncanonical amino acid tagging (mito-FUNCAT). In the presence of cytosolic translation inhibitors, HPG is selectively incorporated into mitochondrial nascent proteins and subsequently conjugated to fluorophores via click chemistry, enabling FACS-based quantification of organelle-specific protein synthesis activity. This method allows for the resolution of cellular heterogeneity in mitochondrial translation that cannot be achieved with global BONCAT labeling or with alternative methionine analogs lacking this validated mitochondrial compatibility [1].

Mitochondrial Translation FUNCAT Subcellular Proteomics Cancer Cell Heterogeneity

N-Terminal Processing in Recombinant Proteins: HPG and AHA Exhibit Identical Penultimate Residue-Dependent Processing

A direct comparison of N-terminal processing of L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG) in recombinant human interferon-β expressed in E. coli revealed that both unnatural amino acids follow identical penultimate residue-dependent processing rules. Retention of N-terminal AHA or HPG can be achieved by selecting amino acids with large side chains (Gln, Glu, His) at the penultimate position, while Ala at the penultimate position promotes removal. Incomplete processing of both AHA and HPG was observed with Gly or Ser at the penultimate position [1].

Recombinant Protein Engineering N-Terminal Methionine Processing E. coli Expression Unnatural Amino Acid

Optimal Research and Industrial Applications for L-Homopropargylglycine 98891-36-2 Based on Comparative Evidence


Plant Nascent Proteome Enrichment and Abiotic Stress Response Studies

As established by direct comparative evidence in Section 3, HPG outperforms AHA for BONCAT labeling in Arabidopsis, exhibiting superior labeling efficiency and reduced metabolic perturbation [1]. HPG should be prioritized for any plant proteomics workflow requiring metabolic labeling of newly synthesized proteins, including studies of stress adaptation, developmental transitions, and cell-type-specific translation dynamics.

Mitochondrial Translation Heterogeneity Analysis via Mito-FUNCAT-FACS

HPG is uniquely validated for mitochondrial-specific nascent protein labeling when combined with cytosolic translation inhibitors, enabling FACS-based quantification of organelle-specific translation activity [1]. This application is essential for cancer biology research investigating metabolic heterogeneity, OXPHOS regulation, and mitochondrial dysfunction in disease states.

Recombinant Protein Production Requiring High and Consistent ncAA Incorporation Across E. coli Strains

Evidence demonstrates that HPG achieves 70–80% incorporation in both auxotrophic and prototrophic E. coli strains, outperforming AHA's ~50% incorporation in auxotrophic hosts [1]. HPG is the preferred choice for recombinant protein engineering workflows where consistent, high-efficiency ncAA incorporation is required regardless of the bacterial strain employed.

Mammalian Secreted Proteome Analysis in Serum-Containing Media

HPG enables metabolic labeling and click-chemistry-based enrichment of cytokine-induced secreted proteins from epithelial cells cultured in serum-containing medium, a challenging matrix for conventional proteomics approaches [1]. This validated workflow supports immunology and cancer biology studies focused on the inducible secretome without requiring serum-free adaptation.

Technical Documentation Hub

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34 linked technical documents
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